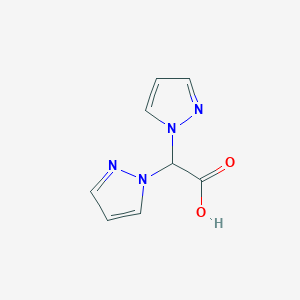
2,2-Di(1H-pyrazol-1-yl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Di(1H-pyrazol-1-yl)acetic acid is a useful research compound. Its molecular formula is C8H8N4O2 and its molecular weight is 192.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Medicinal Chemistry
Anti-inflammatory and Analgesic Properties
Recent studies have highlighted the potential of pyrazolone derivatives, including 2,2-Di(1H-pyrazol-1-yl)acetic acid, as non-steroidal anti-inflammatory drugs (NSAIDs). These compounds have shown efficacy in reducing inflammation and pain while exhibiting lower ulcerogenic liability compared to traditional NSAIDs. The structure-activity relationship (SAR) analysis indicates that the presence of acidic groups enhances anti-inflammatory activity. In specific tests, compounds derived from pyrazolone structures demonstrated significant inhibition of edema in animal models, suggesting their potential as therapeutic agents for pain management .
CRTh2 Antagonism
Another area of research focuses on the synthesis of pyrazole acetic acid derivatives as antagonists for the chemoattractant receptor-homologous molecule expressed on Th2 lymphocytes (CRTh2). These compounds can modulate allergic responses and are being investigated for their role in treating asthma and other allergic conditions. The biological activity of these derivatives has been documented, showing promise in targeting inflammatory pathways .
Agricultural Applications
Fungicides
The compound has also been explored for its agricultural applications, particularly as a fungicide. Research indicates that derivatives of this compound can effectively control fungal pathogens affecting crops. The development of these compounds as fungicides represents a significant advancement in crop protection strategies, potentially reducing reliance on traditional chemical fungicides that may pose environmental risks .
Coordination Chemistry
Metal Complexes
In coordination chemistry, this compound can act as a bidentate ligand to form complexes with transition metals. These metal complexes are valuable in catalysis and materials science. The ability of the pyrazole ring to coordinate with metals such as palladium and copper allows for the development of new catalytic systems that can facilitate various organic transformations .
Summary of Research Findings
The following table summarizes key findings from recent studies regarding the applications of this compound:
Case Studies
Several case studies illustrate the effectiveness and versatility of this compound:
- Study on Anti-inflammatory Activity : A study evaluated various pyrazolone derivatives against carrageenan-induced edema in rats. The results indicated that compounds with the pyrazolone structure exhibited significant anti-inflammatory effects compared to phenylbutazone, a standard NSAID .
- Development of CRTh2 Antagonists : Researchers synthesized a series of pyrazole acetic acid derivatives and assessed their ability to inhibit CRTh2 receptor activity. These compounds showed promising results in modulating Th2 cell responses in vitro, suggesting a potential therapeutic avenue for allergic diseases .
Propiedades
Número CAS |
351205-27-1 |
|---|---|
Fórmula molecular |
C8H8N4O2 |
Peso molecular |
192.17 g/mol |
Nombre IUPAC |
2,2-di(pyrazol-1-yl)acetic acid |
InChI |
InChI=1S/C8H8N4O2/c13-8(14)7(11-5-1-3-9-11)12-6-2-4-10-12/h1-7H,(H,13,14) |
Clave InChI |
NJDSSVBTTVUKHM-UHFFFAOYSA-N |
SMILES |
C1=CN(N=C1)C(C(=O)O)N2C=CC=N2 |
SMILES canónico |
C1=CN(N=C1)C(C(=O)O)N2C=CC=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















